![molecular formula C17H20N4O3S B5529679 N'-(3,4-diethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5529679.png)
N'-(3,4-diethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide
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Overview
Description
- The compound is a type of hydrazone, which are known for their diverse pharmacological activities and importance in medicinal chemistry.
Synthesis Analysis
- Compounds similar to N'-(3,4-diethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide are typically synthesized from acetohydrazides and various aldehydes or ketones. The synthesis often involves condensation reactions under specific conditions (A. Amr et al., 2016).
Molecular Structure Analysis
- The molecular structure of related compounds is usually confirmed through techniques like single-crystal X-ray analysis, nuclear magnetic resonance, and mass spectroscopy. These methods provide detailed insights into the molecular geometry and bonding patterns (M. Alotaibi et al., 2018).
Chemical Reactions and Properties
- Hydrazone compounds exhibit various chemical reactions due to their functional groups. Their reactivity can be explored through studies on cyclization, condensation, and interaction with other chemicals (O. Bekircan et al., 2014).
Physical Properties Analysis
- Physical properties such as crystal structure and morphology are key aspects. These properties can be determined using X-ray crystallography, which provides information on crystal systems, space groups, and cell dimensions (Sladjana B. Novaković et al., 2012).
Chemical Properties Analysis
- The chemical properties, including stability, reactivity, and potential interactions with biological molecules, can be explored through various spectroscopic and theoretical methods, such as density functional theory (DFT), IR, NMR, and UV-Vis spectroscopy (Ö. Tamer et al., 2014).
properties
IUPAC Name |
N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-23-14-7-6-13(10-15(14)24-4-2)11-20-21-16(22)12-25-17-18-8-5-9-19-17/h5-11H,3-4,12H2,1-2H3,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJONHLUUVPCRET-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide |
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